(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-18-11-4-10(5-12(19-2)13(11)20-3)14(17)16-7-9(6-15)8-16/h4-5,9H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSTZKOOTIUZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragmentation
The target molecule can be dissected into two primary fragments:
- 3-(Fluoromethyl)azetidine : A four-membered nitrogen heterocycle bearing a fluoromethyl substituent.
- 3,4,5-Trimethoxybenzoyl Group : An aromatic ketone moiety with methoxy substituents at the 3-, 4-, and 5-positions.
Coupling these fragments via a ketone bridge forms the final product. Strategic bond disconnections highlight two synthetic pathways:
- Fragment Coupling : Direct acylation of 3-(fluoromethyl)azetidine with 3,4,5-trimethoxybenzoyl chloride.
- Convergent Synthesis : Simultaneous construction of the azetidine ring and aromatic ketone through multicomponent reactions.
Synthesis of 3-(Fluoromethyl)azetidine
Boc-Protected Intermediate Synthesis
The azetidine core is typically prepared via ring-closing strategies. Patent WO2018108954A1 outlines a scalable method:
- Starting Material : tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4 ) is sulfonylated using methanesulfonyl chloride or tosyl chloride in dichloromethane (DCM) with triethylamine, yielding tert-butyl 3-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a ) or its tosyl analog (5b ).
- Fluorination : Treatment of 5a /5b with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine replaces the sulfonate group with fluorine, producing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ). Side products like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) are removed using 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction.
- Deprotection : Acidic hydrolysis of 6 with trifluoroacetic acid (TFA) or para-toluenesulfonic acid (p-TsOH) yields 3-(fluoromethyl)azetidine as a salt (7 ).
Table 1: Fluorination Reagents and Yields
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| TBAF | 15–20 | 85 | 98.5 |
| HF/Trimethylamine | 0–10 | 78 | 97.2 |
Alternative Azetidine Routes
- Reductive Amination : Ethyl 3-((2-(benzyloxy)ethyl)amino)-2-(fluoromethyl)propanoate undergoes deprotonation and cyclization with tert-butylmagnesium chloride to form the azetidine ring.
- Benzhydryl Protection : Reductive removal of a benzhydryl group under hydrogen gas and palladium catalysis facilitates azetidine liberation, as demonstrated in Scheme 7 of WO2018108954A1.
Synthesis of 3,4,5-Trimethoxybenzoyl Group
Friedel-Crafts Acylation
The PMC article (PMC4755333) describes Friedel-Crafts acylation for analogous methanones:
- Acyl Chloride Formation : 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride to generate 3,4,5-trimethoxybenzoyl chloride.
- Coupling : Reacting the acyl chloride with 3-(fluoromethyl)azetidine in DCM using aluminum trichloride (AlCl₃) as a Lewis acid yields the target compound.
Table 2: Friedel-Crafts Optimization
| Lewis Acid | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 6 | 72 |
| FeCl₃ | Toluene | 8 | 65 |
Grignard-Reagent-Mediated Coupling
An alternative method involves nucleophilic acyl substitution:
Convergent Synthesis via Multicomponent Reactions
One-Pot Azetidine-Ketone Assembly
Patent WO2018108954A1 suggests a tandem approach:
- Michael Addition : 2-(Benzyloxy)ethan-1-amine undergoes Michael addition to ethyl 3-(fluoromethyl)propanoate, forming a β-amino ester.
- Cyclization : Treatment with tert-butylmagnesium chloride induces ring closure to form the azetidine core.
- Simultaneous Acylation : In situ reaction with 3,4,5-trimethoxybenzoyl chloride completes the synthesis.
Purification and Analytical Validation
Chromatographic Techniques
- Flash Chromatography : Silica gel purification with ethyl acetate/hexane gradients removes unreacted starting materials.
- Recrystallization : Methanol/water mixtures enhance purity to >99% (HPLC).
Spectroscopic Characterization
- ¹H NMR : Key signals include δ 3.8–4.1 ppm (azetidine N-CH₂-F), δ 6.7–7.1 ppm (aromatic protons), and δ 3.7–3.9 ppm (methoxy groups).
- MS (ESI) : Molecular ion peak at m/z 338.1 [M+H]⁺ confirms the molecular formula C₁₆H₂₀FNO₄.
Challenges and Mitigation Strategies
Fluoromethyl Group Stability
Azetidine Ring Strain
- Issue : Ring-opening during acylation.
- Solution : Employ bulky Lewis acids (e.g., AlCl₃) to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
A. Pyrrole Derivatives Compounds such as (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) and (1-(3-Hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (43) () share the TMP core but substitute the azetidine with pyrrole rings. Key differences include:
- Synthetic Yields : Pyrrole derivatives exhibit moderate yields (23: 58%; 43: 51%), suggesting comparable synthetic accessibility to the target compound.
- Melting Points: Hydroxyphenyl-substituted pyrroles (e.g., 43: mp 160–164°C) have higher melting points than aminophenyl variants (23: mp 55–60°C), likely due to hydrogen bonding .
- Biological Activity: Pyrrole derivatives are potent tubulin polymerization inhibitors, with IC50 values in the nanomolar range. The azetidine-fluoromethyl group may offer improved pharmacokinetics over pyrrole’s planar structure, which can limit membrane permeability .
B. Imidazole Derivatives (3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone (5ea) () replaces azetidine with an imidazole ring. Notable features:
- Yield and Purity : Synthesized in 86.8% yield with >99% purity, indicating robust synthetic routes for imidazole-TMP conjugates.
- Activity : Imidazole derivatives exhibit sub-micromolar IC50 values against cancer cell lines, with fluorophenyl variants (e.g., 5eb ) showing enhanced selectivity .
C. Indole Derivatives Compounds like (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (II) () incorporate indole moieties. These derivatives:
- Bioavailability : Demonstrated oral bioavailability in preclinical models, a critical advantage over less stable analogs .
Substituent-Driven Modifications
A. Amino and Hydroxy Substituents
- Amino Derivatives: (4-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3a) () shows reduced cytotoxicity compared to non-polar substituents, possibly due to increased solubility and altered target engagement .
- Hydroxy Derivatives: Hydroxyphenyl-substituted pyrroles (e.g., 43) exhibit lower yields (35–51%) but enhanced DNA interaction, as seen in genotoxicity assays .
B. Halogenated Analogs
- Fluorine Substituents: The fluoromethyl group in the target compound may mimic the electron-withdrawing effects of halogens in (7-Fluoro-2-phenyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone (41) (), which shows improved metabolic stability and target affinity compared to methoxy variants .
C. Methoxy and Ethoxy Variants
- Phenstatin Analogs: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) () lacks heterocyclic substituents but demonstrates significant antitumor activity (IC50: 0.17–2.98 μM) and genotoxic risks, underscoring the balance between efficacy and toxicity .
- Chalcones : The chalcone ETTC () replaces the azetidine with a triethoxyphenyl group, shifting the mechanism from tubulin inhibition to mitochondrial apoptosis, highlighting substituent-dependent pathway modulation .
Biological Activity
The compound (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 289.31 g/mol. Its structure features a fluoromethyl azetidine ring and a trimethoxyphenyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a protein critical for cell division. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound's design is inspired by known microtubule-targeting agents (MTAs), such as Combretastatin A-4, which disrupt mitotic processes.
Antiproliferative Activity
Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.031 | |
| MDA-MB-231 (Triple Negative Breast Cancer) | 0.043 | |
| HEK-293T (Non-cancerous) | >10 |
These results suggest that the compound is particularly potent against breast cancer cell lines while showing minimal toxicity to non-cancerous cells.
Case Studies and Research Findings
- In Vitro Studies : A study reported that the compound inhibited tubulin polymerization effectively and caused G2/M phase arrest in MCF-7 cells. Immunofluorescence staining confirmed that it induced mitotic catastrophe by disrupting microtubule organization .
- Molecular Docking Studies : Molecular docking simulations have demonstrated that the compound interacts favorably with the colchicine binding site on β-tubulin. This interaction is crucial for its mechanism as it mimics the action of colchicine, a well-known antitumor agent .
- Apoptotic Effects : The compound was found to regulate pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2, promoting apoptosis in treated cells . This dual action of inhibiting cell division while promoting apoptosis highlights its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone analogs?
- Methodological Answer : Two common approaches are adapted from related 3,4,5-trimethoxyphenyl derivatives:
- Nucleophilic Substitution : Reacting halogenated intermediates (e.g., bromo- or nitro-substituted precursors) with azetidine derivatives under anhydrous conditions (e.g., acetonitrile, K₂CO₃). Post-reaction purification involves solvent extraction (CH₂Cl₂/H₂O), drying, and crystallization (e.g., PE or EtOAc/PE) .
- Reductive Amination : For nitro-containing intermediates, reduction with iron powder in ethanol/acid mixtures, followed by extraction and chromatographic purification (silica gel TLC or column chromatography) .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and HRMS.
Q. How is the molecular configuration of (3-(Fluoromethyl)azetidin-1-yl) derivatives validated?
- Methodological Answer :
- X-ray Crystallography : Definitive for confirming stereochemistry (e.g., E/Z configuration of imine moieties) and intermolecular interactions (e.g., hydrogen bonding in anti-Candida agents) .
- Spectroscopic Analysis : ¹H NMR coupling constants (e.g., J = 7.2–16.0 Hz for trans/cis isomers) and NOESY for spatial assignments. IR confirms carbonyl (ν ~1630–1680 cm⁻¹) and fluoromethyl stretches .
Advanced Research Questions
Q. What structural features enhance tubulin polymerization inhibition in 3,4,5-trimethoxyphenyl methanone derivatives?
- Methodological Answer :
- Pharmacophore Optimization : The 3,4,5-trimethoxyphenyl group is critical for colchicine-site binding. Fluoromethyl substitution on azetidine improves metabolic stability and membrane permeability .
- SAR Insights : Analog studies show that:
- Azetidine Ring : Fluoromethyl groups increase potency (IC₅₀ < 1 µM in DU-145 cells) compared to non-fluorinated analogs .
- Heterocyclic Appendages : Imidazole or benzo[d]imidazole moieties enhance microtubule destabilization (e.g., 50% inhibition at 0.5 µM) .
- Validation : Tubulin polymerization assays (spectrophotometric monitoring) and immunofluorescence microscopy for microtubule fragmentation .
Q. How can researchers resolve discrepancies in antiproliferative activity data across structural analogs?
- Methodological Answer :
- Data Triangulation :
| Compound | Cell Line (IC₅₀, µM) | Key Structural Feature | Reference |
|---|---|---|---|
| 5g | DU-145 (0.68) | Benzo[d]imidazole | |
| 6f | DU-145 (0.54) | Imidazo[4,5-b]pyridine | |
| ABI-231 | PC-3/TxR (0.12) | 3-Indole substituent |
- Root-Cause Analysis :
- Solubility/Permeability : LogP adjustments via fluoromethyl groups (e.g., +0.5 log units) .
- Off-Target Effects : Pharmacological screening (e.g., kinase panels) to exclude non-tubulin targets .
- Experimental Replication : Standardize cell culture conditions (e.g., A549, MCF-7) and use paclitaxel-resistant models for cross-validation .
Q. What strategies mitigate metabolic instability in preclinical analogs?
- Methodological Answer :
- Fluorine Substitution : Fluoromethyl groups reduce CYP450-mediated oxidation (e.g., 2-fold increase in t₁/₂ in liver microsomes) .
- Prodrug Design : Esterification of methoxy groups (e.g., acetyl-protected derivatives) improves oral bioavailability (AUC 2.5× higher in murine models) .
- In Silico Modeling : DFT calculations predict metabolic hotspots; MD simulations validate binding to tubulin’s β-subunit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
